4-((3-chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Description
The compound “4-((3-chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a chemical compound that has been used in research . It is related to a series of compounds that have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin production .
Scientific Research Applications
Sulfonamide Inhibitors Development and Applications
Sulfonamide compounds, including derivatives such as 4-((3-chloro-4-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, play a significant role in medicinal chemistry due to their versatility and wide range of biological activities. These compounds have been studied for their potential in treating various conditions, including bacterial infections, cancer, and Alzheimer's disease. The development of sulfonamide inhibitors has been a focus of scientific research, highlighting their importance in therapeutic applications beyond their traditional use as antibiotics (Gulcin & Taslimi, 2018).
Sulfonamides and Environmental Concerns Additionally, the environmental impact and the microbial degradation of polyfluoroalkyl chemicals, which are related to sulfonamide derivatives, have been reviewed to understand their fate in the environment and potential risks. These studies are crucial for assessing the environmental safety and biodegradability of sulfonamide compounds, including fluorinated derivatives (Liu & Avendaño, 2013).
Sulfonamides A Patent Review
Research has also focused on the patent landscape surrounding sulfonamides, indicating ongoing interest and development in this area. This encompasses various sulfonamide classes investigated for their therapeutic potential and highlights the continuous innovation and application of sulfonamide derivatives in pharmaceuticals (Carta, Scozzafava, & Supuran, 2012).
Properties
IUPAC Name |
4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClFN3O4S2/c1-18(2)25(22,23)19-7-5-11(6-8-19)10-17-24(20,21)12-3-4-14(16)13(15)9-12/h3-4,9,11,17H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKLEALRCRIVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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